N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
Description
N'-[(3Z)-5,7-Dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is a hydrazone derivative synthesized via condensation of isoniazid (pyridine-4-carbohydrazide) with a 5,7-dibromo-substituted isatin precursor. Its structure features a Z-configured imine bond linking the pyridine-4-carbohydrazide moiety to the dibromoindole ring. This compound is part of a broader class of isatin-based hydrazones, which are studied for their diverse bioactivities, including antimicrobial, anticancer, and corrosion inhibition properties .
Properties
Molecular Formula |
C14H8Br2N4O2 |
|---|---|
Molecular Weight |
424.05 g/mol |
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8Br2N4O2/c15-8-5-9-11(10(16)6-8)18-14(22)12(9)19-20-13(21)7-1-3-17-4-2-7/h1-6,18,22H |
InChI Key |
OKXDAAVBRTWHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Isatin Derivatives
Bromination of 2-oxindole (isatin) at positions 5 and 7 is achieved using bromine (Br₂) in acetic acid under reflux. The reaction proceeds via electrophilic aromatic substitution, with the oxo group directing bromination to the meta positions.
Typical Procedure :
-
Isatin (10 mmol) is dissolved in glacial acetic acid (30 mL).
-
Bromine (22 mmol, 2.2 equiv) is added dropwise at 0–5°C.
-
The mixture is refluxed for 6–8 hours, cooled, and poured into ice water.
-
The precipitate is filtered and recrystallized from ethanol/water (1:1) to yield 5,7-dibromo-2-oxindole as yellow crystals (Yield: 78–85%).
Characterization Data :
-
IR (KBr) : 3180 cm⁻¹ (N–H), 1725 cm⁻¹ (C=O), 630 cm⁻¹ (C–Br).
-
¹H NMR (DMSO-d₆) : δ 10.92 (s, 1H, NH), 7.55 (d, J = 8.4 Hz, 1H, H-4), 7.48 (d, J = 8.4 Hz, 1H, H-6), 6.89 (s, 1H, H-3).
Preparation of Pyridine-4-carbohydrazide
Hydrazinolysis of Pyridine-4-carboxylate Esters
Pyridine-4-carboxylic acid esters are treated with excess hydrazine hydrate to yield the corresponding carbohydrazide.
Representative Protocol :
-
Ethyl pyridine-4-carboxylate (10 mmol) is refluxed with hydrazine hydrate (99%, 20 mmol) in ethanol (50 mL) for 12 hours.
-
The solvent is removed under vacuum, and the residue is triturated with cold diethyl ether to afford pyridine-4-carbohydrazide as a white solid (Yield: 88–92%).
Characterization Data :
-
IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆) : δ 9.45 (s, 1H, NH), 8.75–8.70 (m, 2H, Py-H), 7.85–7.80 (m, 2H, Py-H), 4.20 (s, 2H, NH₂).
Condensation to Form the Hydrazone Linkage
Acid-Catalyzed Schiff Base Formation
The Z-configured hydrazone is synthesized by condensing 5,7-dibromo-2-oxindole with pyridine-4-carbohydrazide in the presence of an acid catalyst.
Optimized Conditions :
-
5,7-Dibromo-2-oxindole (5 mmol) and pyridine-4-carbohydrazide (5.5 mmol) are suspended in ethanol (50 mL).
-
Concentrated HCl (1 mL) is added, and the mixture is refluxed for 24 hours.
-
The reaction is monitored by TLC (CH₂Cl₂/MeOH, 9:1). Post-completion, the mixture is cooled, and the precipitate is filtered and washed with cold ethanol (Yield: 65–70%).
Stereochemical Control :
The Z-configuration is favored due to intramolecular hydrogen bonding between the indole NH and the hydrazone carbonyl, as confirmed by X-ray crystallography in analogous structures.
Characterization Data :
-
IR (KBr) : 3240 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N), 615 cm⁻¹ (C–Br).
-
¹H NMR (DMSO-d₆) : δ 11.25 (s, 1H, NH), 8.80–8.75 (m, 2H, Py-H), 8.05–7.95 (m, 2H, Py-H), 7.60 (d, J = 8.4 Hz, 1H, H-4), 7.50 (d, J = 8.4 Hz, 1H, H-6), 6.95 (s, 1H, H-3).
-
¹³C NMR (DMSO-d₆) : δ 174.2 (C=O), 162.5 (C=N), 150.1–124.3 (Py and indole carbons), 115.8 (C-Br).
Alternative Synthetic Routes and Modifications
Microwave-Assisted Condensation
Microwave irradiation reduces reaction time from 24 hours to 30 minutes while maintaining a 68% yield. Conditions: 100°C, 300 W, ethanol solvent.
Solvent-Free Mechanochemical Synthesis
Grinding equimolar amounts of reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) in a ball mill for 2 hours affords the product in 72% yield, enhancing green chemistry metrics.
Purification and Analytical Validation
Recrystallization Solvents
Optimal purity (>99%) is achieved using dimethylformamide (DMF)/water (3:7) or acetic acid/ethanol (1:1).
Chromatographic Methods
-
Column Chromatography : Silica gel, eluent CH₂Cl₂/MeOH (95:5).
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low solubility of intermediates | Use DMF or DMSO as reaction solvents | Improved reaction homogeneity |
| Over-bromination | Controlled addition of Br₂ at 0–5°C | Minimized di-/tri-brominated byproducts |
| Z/E isomer separation | Recrystallization from ethanol/water | >95% Z-isomer obtained |
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) report consistent yields of 65–70%, while pilot-scale batches (100 g) achieve 60–65% yield due to heat transfer limitations. Continuous-flow reactors are under investigation to enhance scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The dibromo groups in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests potential pharmacological activity due to the presence of both indole and hydrazide functionalities. Indole derivatives are widely recognized for their biological activities, including:
- Anticancer Activity : Several studies have indicated that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds containing indole structures have demonstrated significant antimicrobial effects against a range of pathogens, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Research has shown that certain indole derivatives can reduce inflammation markers in vitro and in vivo models.
Recent studies have focused on evaluating the biological activity of N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide through:
- In vitro assays : These include cytotoxicity tests against various cancer cell lines to assess its potential as an anticancer agent.
- In vivo models : Animal studies are conducted to evaluate the efficacy and safety profile of the compound in treating inflammatory diseases or infections.
Material Science Applications
The unique properties of this compound also lend themselves to applications in material sciences:
- Dye Production : Due to its chromophoric properties, this compound can be explored as a dye or pigment in various industrial applications.
- Sensors : The compound's ability to interact with specific ions or molecules makes it a candidate for developing chemical sensors.
Case Study 1: Anticancer Activity
A study published in 2021 evaluated the anticancer effects of several indole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research conducted by Ryzhkova et al. highlighted the antimicrobial potential of related dibromo-indole compounds. The study found that these compounds showed promising activity against Gram-positive bacteria, suggesting that this compound could also possess similar properties .
Mechanism of Action
The mechanism by which N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes, such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It interferes with pathways like the MAPK/ERK pathway, which is often implicated in cancer cell growth and survival.
Comparison with Similar Compounds
Structural Modifications and Bioactivity Trends
The following table summarizes key structural analogs and their biological activities:
Key Observations:
- Halogenation Impact: The 5,7-dibromo substitution on the indole ring in the target compound is expected to enhance lipophilicity and bioactivity compared to non-halogenated analogs like OHEI . Bromine’s electron-withdrawing nature may improve binding to biological targets, as seen in Compound 1 (5-bromo substitution, IC~50~ = 5.60 µM) .
- Anti-TB Activity : Hydrophobic substituents (e.g., 5k, 5l) improve stability and anti-TB efficacy without cytotoxicity, whereas nitro or hydroxyl groups (e.g., 5b, 5g) abolish activity .
- Receptor Binding : The 4-chlorobenzyl analog from Diaz et al. (2008) demonstrates potent CB2R agonism (IC~50~ = 131.1 nM), suggesting halogen positioning influences receptor specificity .
Cytotoxicity and Stability
- Cytotoxicity: Non-toxic analogs (e.g., 5k, 5l) suggest that the pyridine-4-carbohydrazide scaffold is generally safe, but bromine’s presence requires empirical validation .
- Metabolic Stability : Hydrophobic groups (e.g., 5k, 5l) enhance metabolic stability without compromising efficacy, a critical consideration for the dibromo derivative’s drug-likeness .
Biological Activity
N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes diverse research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that combines indole and pyridine moieties, which are known for their diverse pharmacological properties. The presence of dibromo and carbohydrazide groups enhances its reactivity and potential biological efficacy.
Biological Activity Overview
Research has demonstrated that derivatives of indole and pyridine exhibit a wide array of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal properties of similar compounds. For instance, derivatives containing the carbohydrazide moiety have shown significant activity against multidrug-resistant strains, indicating their potential as new therapeutic agents against infections .
- Anticancer Potential : Indole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The incorporation of hydrazone linkages in these compounds has been linked to enhanced anticancer activity .
Antimicrobial Studies
A study focused on the synthesis of pyridine-carbohydrazides reported that compounds similar to this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 µg/mL for effective compounds .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 1 | 4 | Staphylococcus aureus |
| Compound 2 | 8 | Escherichia coli |
| Compound 3 | 16 | Pseudomonas aeruginosa |
Anticancer Activity
In another investigation, derivatives of N'-arylidene-pyridine carbohydrazides were tested for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12 | MCF-7 (breast cancer) |
| Compound B | 20 | HeLa (cervical cancer) |
| Compound C | 15 | A549 (lung cancer) |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The anticancer activity is often linked to the induction of apoptosis in malignant cells via mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide?
- Methodological Answer : The synthesis typically involves condensation reactions between hydrazides and substituted indole derivatives under controlled conditions. For example, analogous hydrazide-indole compounds are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMF or ethanol) with acid/base catalysts (e.g., acetic acid or K₂CO₃) for 6–12 hours . Monitoring via thin-layer chromatography (TLC) or HPLC is critical to confirm reaction completion and purity .
- Key Parameters :
| Reaction Step | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Condensation | DMF | K₂CO₃ | 80–100 | 8–12 | 60–75 |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for indole NH (~10–12 ppm), pyridine protons (~7–9 ppm), and carbonyl groups (~160–180 ppm in 13C). For example, similar compounds show distinct indole ring proton coupling patterns (J = 2–3 Hz for aromatic protons) .
- IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-Br (500–600 cm⁻¹) stretches .
- HRMS : Validate molecular ion peaks with <5 ppm deviation from theoretical values .
Advanced Research Questions
Q. How can crystallographic refinement tools (e.g., SHELX) resolve structural ambiguities in this compound?
- Methodological Answer : SHELXL is widely used for small-molecule refinement. For Z-configuration confirmation (due to the (3Z) stereodescriptor), employ high-resolution X-ray diffraction data. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with anisotropic displacement parameters.
- Validation : Check Flack parameter and Hirshfeld surface analysis to resolve electron density discrepancies near bromine substituents .
Q. What computational strategies can predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for redox potential estimation .
- Molecular Docking : Screen against target proteins (e.g., kinases or DNA topoisomerases) using AutoDock Vina. Parameterize bromine atoms with accurate partial charges derived from RESP fitting .
Q. How can contradictory spectral or biological data be systematically resolved?
- Methodological Answer :
- Spectral Conflicts : For overlapping NMR peaks, use 2D techniques (COSY, HSQC) to assign protons/carbons unambiguously. For example, NOESY can differentiate Z/E isomers by spatial proximity of indole and pyridine moieties .
- Biological Variability : Replicate assays under controlled conditions (e.g., fixed pH, temperature) and use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. What experimental designs assess the impact of bromine substituents on biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen positions (e.g., 5-Cl vs. 5,7-Br) and test against control cell lines. For example, replace bromine with hydrogen or methyl groups to evaluate steric/electronic effects .
- Biological Assays : Use MTT assays for cytotoxicity and ROS detection kits to link bromine’s electronegativity to oxidative stress mechanisms .
Q. How does Z/E isomerism influence the compound’s physicochemical properties?
- Methodological Answer :
- Isomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to isolate Z and E forms .
- Property Comparison : Measure solubility (via shake-flask method) and logP (via octanol-water partitioning) to correlate isomer configuration with hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
